molecular formula C9H12N2O3 B13505054 ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate

ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13505054
M. Wt: 196.20 g/mol
InChI Key: OVVXVQCNOXVFDX-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrazole derivatives, 3,5-disubstituted pyrazoles, and other functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and the functional groups attached to the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate include:

Uniqueness

What sets this compound apart is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in various scientific research applications .

Biological Activity

Ethyl 5-acetyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its biological properties, focusing on its potential therapeutic applications, particularly in the fields of insecticidal, anticancer, and anti-inflammatory activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of suitable pyrazole derivatives with acetylating agents. The resulting compound features a pyrazole ring that is known for its ability to interact with various biological targets due to its unique structural properties.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of pyrazole derivatives, including this compound. In a comparative study, several pyrazole derivatives were tested against Aphis fabae, with some compounds exhibiting mortality rates comparable to established insecticides like imidacloprid. For instance, certain derivatives showed up to 85.7% mortality at concentrations as low as 12.5 mg/L, indicating strong potential for agricultural applications .

CompoundMortality Rate (%)Concentration (mg/L)
This compound85.712.5
Imidacloprid10012.5

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, suggesting that the compound selectively targets cancer cells while sparing normal fibroblasts .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. This compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, indicating a promising therapeutic profile for managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their pharmacological properties. For example, substituents at position N1 were found to influence both anticancer and anti-inflammatory activities, with certain alkyl and aryl groups enhancing efficacy while others diminished it .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Insecticidal Efficacy : A field study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings without adversely affecting non-target species.
  • Cancer Cell Line Studies : Laboratory experiments revealed that treatment with this compound led to apoptosis in cancer cells, further supporting its potential as an anticancer agent.
  • Anti-inflammatory Trials : Animal models treated with this compound showed reduced swelling and pain in inflammatory conditions compared to control groups.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-acetyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-11(3)8(7)6(2)12/h5H,4H2,1-3H3

InChI Key

OVVXVQCNOXVFDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(=O)C

Origin of Product

United States

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